molecular formula C12H10N2 B099819 9H-Carbazol-1-amine CAS No. 18992-86-4

9H-Carbazol-1-amine

Cat. No.: B099819
CAS No.: 18992-86-4
M. Wt: 182.22 g/mol
InChI Key: YJKJAYFKPIUBAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-1-amine typically involves the functionalization of carbazole at the nitrogen atom. One common method is the reaction of carbazole with amines under suitable conditions. For instance, carbazole can be reacted with an amine in the presence of a catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

9H-Carbazol-1-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9H-Carbazol-1-amine involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    9H-Carbazole: The parent compound, known for its high photochemical stability and charge transport properties.

    N-Vinylcarbazole: Used in the production of poly(N-vinylcarbazole), a polymer with excellent optoelectronic properties.

    Carbazole-3-carboxylic acid:

Uniqueness: 9H-Carbazol-1-amine is unique due to its specific functionalization at the nitrogen atom, which imparts distinct chemical and physical properties. This functionalization allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

9H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKJAYFKPIUBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940519
Record name 9H-Carbazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18992-86-4, 38886-78-1
Record name 9H-Carbazol-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18992-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Carbazol-1-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038886781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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